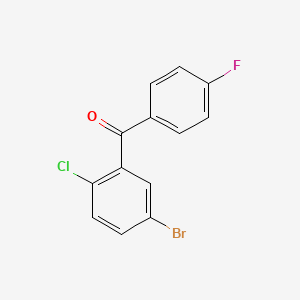

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVILQFKAGQFQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, offering insights grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound is a diaryl ketone that serves as a critical building block in organic synthesis. Its precise molecular architecture is fundamental to its role in the construction of more complex active pharmaceutical ingredients (APIs).

The compound's Chemical Abstracts Service (CAS) number is 915095-85-1 .[1][2] This unique identifier is crucial for unambiguous identification in research, manufacturing, and regulatory documentation.

Structural and Molecular Data

A clear understanding of the compound's structure and fundamental properties is the starting point for any application.

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| Synonyms | (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone, Empagliflozin impurity 24[3][4] |

| Molecular Formula | C13H7BrClFO[2][3] |

| Molecular Weight | 313.55 g/mol [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F[2][3] |

| InChI Key | LVILQFKAGQFQEK-UHFFFAOYSA-N[3] |

Physicochemical Characteristics

These properties are vital for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid / Powder | [4] |

| Boiling Point | 390.6 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature or sealed in dry, 2-8°C |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a critical process, often achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common synthesis involves the reaction of 5-bromo-2-chlorobenzoic acid with fluorobenzene.[5] The benzoic acid is first converted to a more reactive acyl chloride, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical literature for Friedel-Crafts reactions.

-

Acyl Chloride Formation:

-

To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Slowly add oxalyl chloride (1.1 eq) or thionyl chloride to the mixture at a controlled temperature (e.g., 0-10°C).[6]

-

Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.[6]

-

Remove the solvent and excess reagent under reduced pressure.

-

-

Friedel-Crafts Acylation:

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a dry solvent (e.g., dichloromethane).[6]

-

Add fluorobenzene (1.0-1.2 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add a Lewis acid catalyst such as titanium tetrachloride (TiCl4) or aluminum chloride (AlCl3) (1.1 eq).[6] The use of TiCl4 is noted to proceed more cleanly than AlCl3 in similar reactions.[6]

-

Stir the reaction mixture at a controlled temperature until completion, monitored by a suitable technique like TLC or LC-MS.[6]

-

Carefully quench the reaction by pouring it into ice-water.[7]

-

Extract the product with an organic solvent, wash the combined organic layers, dry over sodium sulfate, and concentrate to yield the crude product.[7]

-

Purify the crude material by column chromatography or recrystallization to obtain the final product.[7]

-

Rationale for Experimental Choices

-

Choice of Acylating Agent: Oxalyl chloride or thionyl chloride are used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for the Friedel-Crafts reaction. DMF acts as a catalyst for this transformation.

-

Choice of Lewis Acid: The Lewis acid (e.g., TiCl4, AlCl3) is crucial. It coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing its electrophilicity and enabling it to attack the electron-rich fluorobenzene ring.

-

Solvent and Temperature Control: Anhydrous (dry) solvents are essential as Lewis acids react vigorously with water. Low-temperature conditions are maintained during the addition of the catalyst to control the exothermic reaction and prevent unwanted side products.

Application in Drug Discovery & Development

This compound is not an active drug itself but a pivotal intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[8]

Key Intermediate for Empagliflozin

This compound is recognized as a key intermediate and a known impurity in the synthesis of Empagliflozin.[9][] Empagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which reduces the reabsorption of glucose and increases its excretion in the urine. A patent describes a synthesis method where this compound is a starting material for producing a key intermediate of Empagliflozin.[11]

Role in the Synthesis of SGLT2 Inhibitors

The diaryl ketone structure of this compound forms the core scaffold of C-aryl glucoside SGLT2 inhibitors. The subsequent synthetic steps typically involve the reduction of the ketone to a methylene group and the attachment of a glucose or modified glucose moiety.

Sources

- 1. This compound 97% | CAS: 915095-85-1 | AChemBlock [achemblock.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaoffer.com [pharmaoffer.com]

- 9. This compound | 915095-85-1 [chemicalbook.com]

- 11. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

physical and chemical properties of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Abstract: This technical guide provides a detailed examination of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS No: 915095-85-1), a key chemical intermediate in the pharmaceutical industry. The document delineates its fundamental chemical and physical properties, offers validated analytical methodologies for quality control, and explores its primary applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for leveraging this compound in research and manufacturing.

Chemical Identity and Synthesis Overview

This compound is a polysubstituted benzophenone. Its molecular architecture, featuring a central ketone bridge between two uniquely halogenated phenyl rings, imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis. Its primary role as a pharmaceutical intermediate underscores the importance of a thorough understanding of its characteristics.[1][2]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3][4] |

| CAS Number | 915095-85-1 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₁₃H₇BrClFO | [1][4][5] |

| Molecular Weight | 313.55 g/mol | [4][5][6] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F | [1][4] |

| InChI Key | LVILQFKAGQFQEK-UHFFFAOYSA-N | [1][4] |

The synthesis of this intermediate is typically achieved via a Friedel-Crafts acylation, a robust and scalable method for forming carbon-carbon bonds to an aromatic ring.

Caption: Generalized synthetic pathway for this compound.[9]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is paramount for its handling, reaction optimization, and purification.

Physical Properties

The compound is typically supplied as a solid, with its physical state governed by the properties listed below.

Table 2: Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid, Powder | [8] |

| Boiling Point | 390.6 ± 37.0 °C (Predicted) | [5] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Purity | ≥97% | [3] |

| Storage Temperature | Room Temperature |

Note: Predicted values are computationally derived and serve as estimates pending experimental verification.

Spectroscopic Characteristics

While raw spectra are specific to individual batches, the expected spectroscopic signatures provide a reliable basis for structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will be characterized by a series of complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The specific splitting patterns arise from proton-proton and proton-fluorine couplings, providing a unique fingerprint of the substitution pattern.

-

¹³C NMR: The spectrum will show a distinctive signal for the ketone carbonyl carbon (approx. 190-195 ppm). Aromatic carbons will appear in the 115-140 ppm range, with carbons bonded to halogens showing characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

-

Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration. Additional bands will correspond to C-Cl, C-Br, and C-F stretches, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic molecular ion cluster. This pattern is a direct result of the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.

Analytical Workflow: Purity and Identity Confirmation

Rationale: For its use as a pharmaceutical intermediate, verifying the purity and identity of each batch is a non-negotiable quality control step. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection is the industry standard. This technique is chosen for its high resolution, reproducibility, and suitability for analyzing aromatic, moderately nonpolar compounds.

Caption: A standard reverse-phase HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol

-

System Preparation:

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 75:25 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of the compound and dissolve in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.

-

Sample Preparation: Prepare the test sample to a concentration of approximately 100 µg/mL in acetonitrile.

-

Injection and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the standard solution and record the retention time.

-

Inject 10 µL of the sample solution.

-

-

Data Interpretation:

-

Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard.

-

Purity: Calculate the area percentage of the principal peak relative to the total area of all peaks in the sample chromatogram.

-

Trustworthiness: This protocol is self-validating through the use of a certified reference standard. System suitability parameters, such as peak tailing, theoretical plates, and reproducibility of injections, must be established to ensure the reliability and accuracy of the results.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Empagliflozin.[5][10][][12] Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes.

Caption: Role as a precursor in the synthesis of Empagliflozin.

In the synthetic route to Empagliflozin, this intermediate undergoes a series of transformations where the ketone is reduced and a C-glycoside moiety is introduced, ultimately forming the complex diarylmethane structure of the final API.[13][14] Its specific halogenation pattern is critical for directing these subsequent chemical modifications.

Safety and Handling

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[15]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the material.[16]

References

-

PubChem. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

Home Sunshine Pharma. This compound CAS 915095-85-1. [Link]

- Google Patents.

-

Tianming Pharmaceutical. This compound – High Purity. [Link]

-

American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

-

Pharmaoffer.com. 5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. [Link]

Sources

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. This compound 97% | CAS: 915095-85-1 | AChemBlock [achemblock.com]

- 4. This compound | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 915095-85-1 [m.chemicalbook.com]

- 6. This compound | 915095-85-1 [chemicalbook.com]

- 7. CAS#:915095-85-1 | this compound | Chemsrc [chemsrc.com]

- 8. This compound CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tianmingpharm.com [tianmingpharm.com]

- 12. oceanicpharmachem.com [oceanicpharmachem.com]

- 13. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone molecular weight

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A Key Intermediate in SGLT2 Inhibitor Synthesis

This guide provides an in-depth technical overview of this compound, a critical chemical intermediate in pharmaceutical manufacturing. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and application, with a focus on the scientific rationale behind its use and handling.

Introduction: The Significance of a Precursor

This compound (CAS No. 915095-85-1) is a diaryl methanone compound that has garnered significant attention in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of potent and widely used drugs. Its primary importance lies in its role as a key intermediate for SGLT2 (sodium-glucose co-transporter 2) inhibitors, such as Empagliflozin, which are at the forefront of treating type 2 diabetes.[1][][3]

The precise arrangement of its halogenated phenyl rings makes it an ideal precursor for constructing the complex diarylmethane core structure characteristic of this class of drugs.[4][5] Understanding the properties, synthesis, and handling of this intermediate is paramount for ensuring the efficiency, consistency, and safety of the overall drug manufacturing process.[3] This document provides a comprehensive scientific overview to that end.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a starting material dictate its behavior in a reaction, its purification strategy, and its storage requirements. The identity and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrClFO | [6][7][8] |

| Molecular Weight | 313.55 g/mol | [][7][8] |

| CAS Number | 915095-85-1 | [1][][6][9] |

| Appearance | White to off-white solid | [9] |

| Boiling Point | 390.6 ± 37.0 °C (Predicted) | [][9] |

| Density | 1.568 - 1.6 g/cm³ (Predicted) | [][9] |

| InChI Key | LVILQFKAGQFQEK-UHFFFAOYSA-N | [][6][7] |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F | [][7][10] |

These properties, particularly its solid nature and high predicted boiling point, indicate good stability under standard laboratory conditions. The compound's structure, featuring a ketone linker between two substituted aromatic rings, is the key to its utility in subsequent synthetic steps.

Synthesis and Mechanistic Rationale

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[4] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.

The Friedel-Crafts Acylation Pathway

The reaction involves the acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride. The benzoyl chloride itself is typically prepared in situ from the corresponding carboxylic acid (5-bromo-2-chlorobenzoic acid) by treating it with an activating agent like oxalyl chloride or thionyl chloride.[4][11]

Causality of Reagent Choice:

-

5-Bromo-2-chlorobenzoic acid: This starting material contains the precise substitution pattern required for the final drug structure.

-

Oxalyl Chloride/Thionyl Chloride: These reagents are highly effective for converting a carboxylic acid into a more reactive acyl chloride. This conversion is critical because the carboxylic acid itself is not electrophilic enough to react directly with fluorobenzene. The byproducts of these reagents (CO, CO₂, HCl, or SO₂, HCl) are gases, which simplifies reaction workup.[11]

-

Fluorobenzene: This serves as the nucleophile in the reaction. The fluorine atom is a deactivating but ortho-, para-directing group. The acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions.

-

Lewis Acid Catalyst (e.g., AlCl₃, TiCl₄): A Lewis acid is essential to increase the electrophilicity of the acyl chloride. It coordinates to the carbonyl oxygen (or the chlorine of the acyl chloride), creating a highly reactive acylium ion or a polarized complex, which is then readily attacked by the electron-rich fluorobenzene ring.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the purified final product.

Sources

- 1. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaoffer.com [pharmaoffer.com]

- 6. CAS#:915095-85-1 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 915095-85-1 [chemicalbook.com]

- 9. This compound CAS#: 915095-85-1 [amp.chemicalbook.com]

- 10. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 11. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Synthesis, Characterization, and Application in SGLT2 Inhibitor Manufacturing

This guide provides an in-depth technical overview of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a critical starting material and key intermediate in the synthesis of prominent antidiabetic agents. Designed for researchers, process chemists, and quality control professionals in the pharmaceutical industry, this document elucidates the compound's chemical properties, provides a detailed synthesis protocol, and explores its pivotal role in the manufacturing of Empagliflozin. Furthermore, it details the analytical methodologies required for its characterization and control as a process impurity, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards.

Compound Identification and Physicochemical Properties

This compound is a diarylketone that serves as a foundational building block in multi-step organic syntheses. Its precise identity and core physicochemical characteristics are paramount for its effective use in process development and manufacturing.

Nomenclature and Chemical Identifiers

-

CAS Number: 915095-85-1[1]

-

Molecular Formula: C₁₃H₇BrClFO[1]

-

Synonyms: Bromo fluoro benzone, Empagliflozin Impurity 24[3]

The structure features a central ketone bridge linking a 5-bromo-2-chlorophenyl ring and a 4-fluorophenyl ring. This specific arrangement of halogens is a deliberate design feature for subsequent chemical transformations in API synthesis.

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for determining appropriate reaction conditions, solvent systems, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 313.55 g/mol | [1][2] |

| Physical Form | Solid / Powder | [3][4] |

| Boiling Point (Predicted) | 390.6 ± 37.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [3][6] |

| SMILES | O=C(C1=CC(Br)=CC=C1Cl)C2=CC=C(F)C=C2 | [1] |

| InChIKey | LVILQFKAGQFQEK-UHFFFAOYSA-N | [2][4] |

Note: Experimental values for properties such as melting point and solubility are not widely published and should be determined empirically as part of process development.

Synthesis Protocol: Friedel-Crafts Acylation

The primary industrial synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[2][7] This electrophilic aromatic substitution method is a robust and scalable route for creating the crucial carbon-carbon bond between the two aromatic moieties. The causality behind this choice is its efficiency in forming diarylketones from readily available precursors.[6][8]

Synthesis Workflow Diagram

Caption: Role as an intermediate in the Empagliflozin synthesis pathway.

This reduction is a pivotal step. The diarylketone structure serves as a robust precursor that is readily converted to the diarylmethane backbone of the final drug. A patent describes a process where the methanone is first reacted to form an ether, and then the carbonyl is reduced to a methylene group using TMDS catalyzed by indium bromide. [1]

Analytical Characterization and Quality Control

As both a starting material and a potential process-related impurity in the final API, rigorous analytical characterization of this compound is mandated by regulatory bodies. [9]It is used as a reference standard for analytical method development and validation to ensure the purity of Empagliflozin. [9]

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). The protons on the 4-fluorophenyl ring will appear as two sets of doublets of doublets due to coupling with each other and with the fluorine atom. The three protons on the 5-bromo-2-chlorophenyl ring will exhibit a distinct splitting pattern reflecting their meta and ortho relationships.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the highly deshielded region of 190-200 ppm. [10]The aromatic region (115-160 ppm) will show distinct signals for all 12 aromatic carbons, with those bonded to fluorine exhibiting characteristic C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion (M+) peak. Crucially, the isotopic pattern of this peak will be highly characteristic due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing unambiguous confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of the C=O stretching vibration of a diaryl ketone.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would utilize a C18 column with a gradient elution of acetonitrile and water/buffer to separate the main component from any starting materials, by-products, or degradation products. This method is essential for in-process control during synthesis and for the final quality assessment of the isolated material.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory or manufacturing setting.

-

Hazard Statements:

-

H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] Personnel should always consult the full Safety Data Sheet (SDS) before handling this material and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated area or a chemical fume hood.

-

Conclusion

This compound is a quintessential example of a modern pharmaceutical building block. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. Its true value is realized in its role as a pivotal intermediate for SGLT2 inhibitors like Empagliflozin, where the ketone functionality is strategically reduced to form the core diarylmethane structure of the API. A thorough understanding of its synthesis, reactivity, and analytical profile is therefore indispensable for any scientist or engineer involved in the development and manufacturing of these life-changing medicines.

References

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

Veeprho. (n.d.). This compound | CAS 915095-85-1. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C13H7BrClFO. Retrieved from [Link]

-

Tapkir, S. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 915095-85-1. Retrieved from [Link]

- Google Patents. (n.d.). CN105153137A - Preparation method of empagliflozin.

-

Tianming Pharmaceutical. (n.d.). This compound – High Purity. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

- 1. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. veeprho.com [veeprho.com]

- 10. Cshifts [sites.science.oregonstate.edu]

A Comprehensive Spectroscopic and Analytical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a key chemical intermediate, notably in the synthesis of SGLT2 inhibitors like Empagliflozin, which are pivotal in the management of type 2 diabetes.[] The precise structural elucidation and purity assessment of this advanced intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the comprehensive characterization of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, experimental considerations, and expected spectral features, offering a robust framework for its analytical verification.

Introduction: The Pivotal Role in Pharmaceutical Synthesis

The journey of a drug from laboratory synthesis to clinical application is underpinned by rigorous analytical characterization at every stage. For complex synthetic routes, such as that of Empagliflozin, the structural integrity of each intermediate is paramount. This compound (CAS No. 915095-85-1) serves as a critical building block in this process. Its molecular framework, a diaryl ketone substituted with bromine, chlorine, and fluorine, presents a unique analytical challenge and necessitates a multi-faceted spectroscopic approach for unambiguous identification and quality control. This guide serves as a senior application scientist's perspective on generating and interpreting the spectral data for this crucial compound.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrClFO | [2][3] |

| Molecular Weight | 313.55 g/mol | [2][3] |

| CAS Number | 915095-85-1 | [2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 390.6 ± 37.0 °C (Predicted) | [] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [] |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

2.1. The Scientific Rationale

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups. For this compound, IR spectroscopy is instrumental in confirming the presence of the diaryl ketone carbonyl group and the aromatic rings.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid sample of this compound is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.3. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| ~1660-1680 | C=O stretch | The strong absorption in this region is characteristic of the carbonyl group of a diaryl ketone. The conjugation with two aromatic rings slightly lowers the frequency compared to a simple ketone. |

| ~1580-1600 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1220-1240 | C-F stretch | A strong band indicating the presence of the C-F bond on the fluorophenyl ring. |

| ~1000-1100 | C-Cl stretch | Absorption due to the carbon-chlorine bond. |

| ~800-850 | C-H bend | Out-of-plane bending of C-H bonds on the substituted aromatic rings. |

| ~500-600 | C-Br stretch | Characteristic absorption for the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

3.1. The Scientific Rationale

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with different energies. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent atoms within a molecule.

3.2. Experimental Protocol: ¹H and ¹³C NMR

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer.

3.3. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will show signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the carbonyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.9 | Doublet of doublets | 2H | H-2', H-6' | These protons are ortho to the carbonyl group on the 4-fluorophenyl ring and are coupled to the adjacent protons and the fluorine atom. |

| ~7.5-7.7 | Multiplet | 2H | H-4, H-6 | Protons on the 5-bromo-2-chlorophenyl ring. H-6 is ortho to the carbonyl and chlorine, and H-4 is ortho to the bromine. |

| ~7.1-7.3 | Triplet | 2H | H-3', H-5' | These protons are meta to the carbonyl group on the 4-fluorophenyl ring and are coupled to the ortho protons and the fluorine atom. |

| ~7.4-7.5 | Doublet | 1H | H-3 | Proton on the 5-bromo-2-chlorophenyl ring, ortho to the chlorine atom. |

3.4. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts are highly dependent on the substitution pattern and the electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~193-195 | C=O | The carbonyl carbon is significantly deshielded and appears at a low field. |

| ~164-167 (d) | C-F | The carbon directly bonded to fluorine will appear as a doublet due to C-F coupling and will be deshielded. |

| ~130-140 | Quaternary Carbons | The quaternary carbons (C-1, C-2, C-5, C-1') will be in this region. |

| ~115-135 | Aromatic CH | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the attached halogens. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. The Scientific Rationale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

4.2. Experimental Protocol: Electrospray Ionization (ESI)-MS

A dilute solution of the compound is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent is evaporated to generate gas-phase ions.

4.3. Predicted Mass Spectrum and Interpretation

Molecular Ion Peak: The molecular weight of this compound is 313.55 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peaks will be for [C₁₃H₇⁷⁹Br³⁵ClFO]⁺ (m/z ≈ 312) and [C₁₃H₇⁸¹Br³⁵ClFO]⁺ (m/z ≈ 314), with other peaks corresponding to the ³⁷Cl isotope.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through cleavage adjacent to the carbonyl group.

Caption: Predicted major fragmentation pathways in MS.

Expected Fragment Ions:

-

m/z ≈ 219/221: Corresponding to the [C₇H₃BrClO]⁺ fragment.

-

m/z = 123: Corresponding to the [C₇H₄FO]⁺ fragment.

-

m/z = 95: Corresponding to the [C₆H₄F]⁺ fragment.

Synthesis and Quality Control Workflow

The reliable synthesis of this compound is crucial for the overall success of the API manufacturing process. A typical laboratory-scale synthesis involves the Friedel-Crafts acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride.

Caption: Synthesis and quality control workflow.

Conclusion

The comprehensive analytical characterization of this compound is a non-negotiable aspect of quality assurance in the synthesis of modern pharmaceuticals. This guide has outlined the fundamental spectroscopic techniques—IR, NMR, and MS—that, when used in concert, provide an unambiguous structural confirmation and a detailed purity profile of this key intermediate. For scientists and professionals in drug development, a thorough understanding and proficient application of these analytical methods are essential for ensuring the integrity of the synthetic process and the quality of the final drug product.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

American Chemical Society. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link][6]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the ¹H NMR spectrum of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin[][2]. By dissecting the predicted spectrum, we will explore the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects in a complex aromatic system.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound presents a fascinating case study for ¹H NMR interpretation. The molecule consists of two substituted benzene rings linked by a ketone carbonyl group. The dissymmetry of the 5-bromo-2-chlorophenyl ring and the para-substitution of the 4-fluorophenyl ring give rise to a distinct and predictable set of proton signals.

A comprehensive analysis of the electronic effects of the substituents—bromo, chloro, fluoro, and the carbonyl group—allows for a robust prediction of the ¹H NMR spectrum. The electron-withdrawing nature of the halogens and the carbonyl group will generally shift the proton signals downfield (to a higher ppm value) from the typical benzene resonance at 7.3 ppm[3].

Below is a predicted ¹H NMR spectrum analysis for this compound. The predictions are based on established principles of additivity of substituent effects and typical coupling constants in aromatic systems[4][5][6].

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3' | 7.65 - 7.75 | Doublet of doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |

| H-4' | 7.45 - 7.55 | Doublet of doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 0.5-1 Hz |

| H-6' | 7.80 - 7.90 | Doublet (d) | Jmeta ≈ 2-3 Hz |

| H-2, H-6 | 7.85 - 7.95 | Doublet of doublets (dd) or Triplet (t) | Jortho(H-F) ≈ 8-9 Hz, Jortho(H-H) ≈ 8-9 Hz |

| H-3, H-5 | 7.15 - 7.25 | Doublet of doublets (dd) or Triplet (t) | Jortho(H-H) ≈ 8-9 Hz, Jmeta(H-F) ≈ 5-6 Hz |

Detailed Spectral Interpretation

The 5-Bromo-2-chlorophenyl Ring System

The protons on this ring (H-3', H-4', and H-6') are in a meta- and ortho-relationship to the bromo and chloro substituents, respectively. The carbonyl group at position 1' will exert a significant deshielding effect on the adjacent protons.

-

H-6': This proton is ortho to the carbonyl group and meta to the bromine atom. The strong deshielding effect of the carbonyl group will shift this proton furthest downfield in this ring system. It will appear as a doublet due to coupling with H-4' (meta-coupling, ⁴J), with an expected coupling constant of approximately 2-3 Hz[4][5].

-

H-3': This proton is ortho to the bromine atom and meta to the chlorine atom. It will experience coupling from both H-4' (ortho-coupling, ³J) and H-6' (para-coupling, ⁵J, which is often negligible or very small). The primary splitting will be a doublet of doublets due to coupling with H-4' (J ≈ 8-9 Hz) and H-6' (J ≈ 2-3 Hz).

-

H-4': This proton is situated between the bromo and chloro substituents. It will be split by H-3' (ortho-coupling, ³J ≈ 8-9 Hz) and H-6' (ortho-coupling, ³J ≈ 8-9 Hz). However, due to the substitution pattern, the coupling to H-3' will be a standard ortho coupling, while the coupling to H-6' will be a meta coupling. Therefore, it is expected to appear as a doublet of doublets.

The 4-Fluorophenyl Ring System

This para-substituted ring will exhibit a more symmetrical pattern, often appearing as two sets of signals, each integrating to two protons[7]. The fluorine atom will also couple with the ortho and meta protons.

-

H-2 and H-6: These protons are ortho to the carbonyl group and meta to the fluorine atom. They will be deshielded by the carbonyl group. They will appear as a multiplet, likely a doublet of doublets or a triplet, due to coupling with the adjacent protons (H-3 and H-5) and the fluorine atom. The ortho H-H coupling is typically around 8-9 Hz, and the meta H-F coupling is around 5-6 Hz[8].

-

H-3 and H-5: These protons are ortho to the fluorine atom and meta to the carbonyl group. They will be split by the adjacent protons (H-2 and H-6) and the fluorine atom. This will result in a multiplet, likely a doublet of doublets or a triplet. The ortho H-H coupling is around 8-9 Hz, and the ortho H-F coupling is around 8-9 Hz[8].

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this compound).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.

-

-

Data Processing:

-

Perform a Fourier transform of the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the unique proton environments in this compound.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound provides an excellent platform for applying the principles of NMR spectroscopy to a complex molecule. By carefully considering the electronic effects of the various substituents and the expected coupling patterns, a detailed and accurate prediction of the spectrum can be made. This in-depth analysis is crucial for chemists in research and industry who rely on NMR spectroscopy for the unambiguous identification and characterization of novel compounds and synthetic intermediates.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594–2599. [Link]

-

Oregon State University. Analyzing Coupling Constants. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). [Link]

-

Aruldhas, G. (1966). 1H and 19F nuclear magnetic resonance spectra of some para substituted fluorobenzenes. II. Molecular Physics, 11(2), 159-163. [Link]

-

The Organic Chemistry Tutor. H NMR coupling and coupling constants. (2019, December 11). [Link]

-

All 'Bout Chemistry. NMR Spectroscopy: Coupling Constants. (2021, December 16). [Link]

-

Yim, C. T., & Gilson, D. F. R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(6), 1057-1062. [Link]

-

Benzon, T. Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

-

PubChem. This compound. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023, May 8). [Link]

- Google Patents.

-

PROSPRE. 1H NMR Predictor. [Link]

-

UCL. Chemical shifts. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Bartleby. Fill the graph for 1H' NMR of Benzophenone.... (2021, July 30). [Link]

Sources

- 2. This compound | 915095-85-1 [chemicalbook.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. youtube.com [youtube.com]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

solubility of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in organic solvents

An In-Depth Technical Guide to the Solubility of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin.[1][][3] Given the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the physicochemical properties of the compound and a robust, field-proven methodology for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the foundational knowledge and practical protocols necessary for the effective handling and application of this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

This compound is a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The efficiency of its conversion to the final product, as well as the ease of purification of intermediates, is profoundly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a cornerstone of process optimization, enabling rational solvent selection for synthesis, crystallization, and formulation. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, lower yields and higher manufacturing costs. This guide provides the necessary framework for characterizing the solubility of this key intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrClFO | [4][5][6] |

| Molecular Weight | 313.55 g/mol | [4][6][7] |

| CAS Number | 915095-85-1 | [4][5][6][7][8] |

| Appearance | Solid, Powder or liquid | [8] |

| Boiling Point (Predicted) | 390.6 ± 37.0 °C at 760 mmHg | [][8] |

| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [8] |

| LogP (Predicted) | 4.47260 | [5] |

| InChIKey | LVILQFKAGQFQEK-UHFFFAOYSA-N | [4][5] |

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing. For a non-ionic organic compound such as this compound, which lacks readily ionizable groups, its solubility in organic solvents will be primarily dictated by intermolecular forces. The presence of polar functional groups (carbonyl, chloro, fluoro) and a significant nonpolar surface area (aromatic rings) suggests that a range of solvents with varying polarities should be investigated to identify optimal solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] This method ensures that the solution has reached saturation and is in equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.[12][13]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile)

-

Glass vials with screw caps

-

Thermomixer or temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][12][14] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[9]

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter.[15]

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically reported in mg/mL or µg/mL.[15]

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Isopropanol | 25 | [Experimental Value] |

| Acetone | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

The interpretation of these results will enable the selection of appropriate solvents for specific applications. For instance, a solvent with high solubility would be ideal for reaction chemistry, while a solvent system with a steep solubility-temperature gradient might be preferable for crystallization.

Conclusion

References

-

In-vitro Thermodynamic Solubility. protocols.io. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

This compound. PubChem. [Link]

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

This compound. Chemsrc. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

This compound CAS 915095-85-1. Home Sunshine Pharma. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. [Link]

-

ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

-

This compound (CAS No: 915095-85-1) API Intermediate Manufacturers. apicule. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

-

5-Bromo-2-Chlorophenyl)(4-Fluorophenyl)Methanone API Manufacturers & Suppliers. Pharmaoffer. [Link]

Sources

- 1. apicule.com [apicule.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. This compound | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:915095-85-1 | this compound | Chemsrc [chemsrc.com]

- 6. This compound | 915095-85-1 [chemicalbook.com]

- 7. This compound 97% | CAS: 915095-85-1 | AChemBlock [achemblock.com]

- 8. This compound CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. enamine.net [enamine.net]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Substituted Benzophenones: A Technical Guide to the Biological Activity of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone serves as a critical structural backbone in medicinal chemistry, most notably as a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors like Empagliflozin.[1][2][][4] While its direct biological activity is not extensively documented, the inherent versatility of the benzophenone scaffold presents a fertile ground for the development of novel therapeutic agents. This guide explores the multifaceted biological potential of derivatives stemming from this core structure, drawing upon the rich body of evidence surrounding the antimicrobial and antitumor activities of analogous benzophenone compounds. We will delve into the rationale behind synthetic strategies, dissect potential mechanisms of action, and provide detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Benzophenone Core and Its Significance

The benzophenone scaffold is a ubiquitous motif in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5] The specific compound, this compound, with its distinct substitution pattern, offers a unique starting point for derivatization. The presence of bromine, chlorine, and fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.

While primarily recognized for its role in the synthesis of antidiabetic drugs,[6] the exploration of its derivatives is a logical and promising avenue for new drug discovery. The existing literature on various benzophenone analogs provides a strong rationale for investigating the potential of this specific class of derivatives in oncology and infectious diseases.

Synthetic Strategies for Derivatization

The synthesis of the core compound, this compound, is typically achieved through a Friedel-Crafts acylation reaction.[7] This well-established method provides a robust foundation for generating the central benzophenone skeleton.

General Synthesis of the Core Structure

A common synthetic route involves the reaction of 5-bromo-2-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride.[8]

Experimental Protocol: Friedel-Crafts Acylation for this compound

-

Preparation of the Acid Chloride: To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of 5-bromo-2-chlorobenzoyl chloride.

-

Acylation Reaction: In a separate flask, dissolve fluorobenzene in an excess of the same inert solvent and cool the solution in an ice bath. Slowly add a Lewis acid catalyst (e.g., AlCl₃).

-

Addition of Acid Chloride: Add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the fluorobenzene-catalyst mixture, maintaining the low temperature.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extraction and Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Strategies for Generating Diverse Derivatives

The true potential lies in the derivatization of this core structure. Functional groups can be introduced at various positions to modulate biological activity. Key strategies include:

-

Modification of the Phenyl Rings: Introduction of substituents such as hydroxyl, amino, nitro, or alkyl groups on either phenyl ring can significantly alter the molecule's properties.

-

Hybridization with Other Pharmacophores: Conjugating the benzophenone core with other biologically active moieties, such as azetidinones,[9] coumarins,[10] or 1,2,3-triazoles,[11] can lead to synergistic effects and novel mechanisms of action.

Antimicrobial Potential of Benzophenone Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzophenone derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][11]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzophenone derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms.[5] Potential mechanisms include:

-

Inhibition of Key Enzymes: Some derivatives may act as inhibitors of crucial bacterial enzymes, such as transpeptidases, which are involved in cell wall synthesis.[9]

-

Membrane Depolarization: Certain benzophenone-containing compounds have been shown to disrupt the bacterial cell membrane, leading to depolarization and cell death.[5]

-

DNA Interaction: The planar structure of the benzophenone scaffold may allow for intercalation with microbial DNA, thereby inhibiting replication and transcription.[5]

Representative Antimicrobial Data for Benzophenone Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of various benzophenone derivatives against representative microbial strains, as reported in the literature. This data provides a benchmark for the potential efficacy of novel derivatives of this compound.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Garcinia Benzophenones | Methicillin-resistant Staphylococcus aureus | 3.1 - 12.5 | [12] |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus, Salmonella Typhimurium | 62.5 - 250 | [13] |

| Benzophenone-Triazole Hybrids | Bacillus subtilis, Staphylococcus aureus | Not specified (zone of inhibition) | [11] |

| Benzophenone Fused Azetidinones | Various bacteria and fungi | Not specified (zone of inhibition) | [9] |

Experimental Workflow for Antimicrobial Screening

A standardized workflow is crucial for evaluating the antimicrobial potential of newly synthesized derivatives.

Caption: Workflow for antimicrobial evaluation of novel benzophenone derivatives.

Antitumor Activity of Benzophenone Derivatives

The development of targeted anticancer therapies remains a primary focus of modern drug discovery. Benzophenone analogs have emerged as a promising class of compounds with potent antitumor activities.[7][10][14][15]

Key Signaling Pathways Targeted by Benzophenone Derivatives

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of benzophenone derivatives. These compounds often modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

4.1.1. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain benzophenone derivatives have been shown to be potent inhibitors of this process.[10][14] They can exert their anti-angiogenic effects by down-regulating the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[14]

4.1.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many benzophenone analogs have been demonstrated to induce apoptosis in various cancer cell lines.[14] This is often achieved through the activation of caspase-dependent pathways.[10][14]

Caption: Putative anticancer mechanisms of benzophenone derivatives.

In Vitro Cytotoxicity Data for Benzophenone Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzophenone derivatives against various cancer cell lines, showcasing their cytotoxic potential.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 (a benzophenone) | HL-60 (Leukemia) | 0.48 | [16] |

| Compound 1 (a benzophenone) | A-549 (Lung Cancer) | 0.82 | [16] |

| Compound 1 (a benzophenone) | SMMC-7721 (Liver Cancer) | 0.26 | [16] |

| Compound 1 (a benzophenone) | SW480 (Colon Cancer) | 0.99 | [16] |

| Morpholino Benzophenones (3a, 3c) | P388 (Murine Leukemia) | Not specified (potent) | [7] |

Experimental Protocol for In Vitro Anticancer Evaluation

MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzophenone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The this compound core structure represents a promising starting point for the development of novel therapeutic agents. While its primary application to date has been in the synthesis of SGLT2 inhibitors, the broader family of benzophenone derivatives has demonstrated significant potential in the fields of antimicrobial and anticancer research.

Future investigations should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key functional groups responsible for enhanced biological activity.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most potent derivatives to understand their mechanisms of action in greater detail.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

By leveraging the established synthetic methodologies and biological screening protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold and contribute to the discovery of new and improved treatments for a range of diseases.

References

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health. [Link]

-

Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. PubMed. [Link]

-

Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. National Institutes of Health. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Taylor & Francis Online. [Link]

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. [Link]

-

Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. ResearchGate. [Link]

- Synthesis method for empagliflozin key intermediate.

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. [Link]

-

This compound. PubChem. [Link]

-

This compound – High Purity. At Tianming Pharmaceutical. [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Institutes of Health. [Link]

Sources

- 1. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 4. This compound | 915095-85-1 [chemicalbook.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 14. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

Introduction: A Keystone Intermediate in Modern Antidiabetic Therapy

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Synthesis, Properties, and Application in SGLT2 Inhibitor Development

This compound is a diarylmethanone derivative that has emerged as a molecule of significant interest within the pharmaceutical industry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block—a key intermediate—in the synthesis of a class of highly successful antidiabetic drugs known as SGLT2 (sodium-glucose cotransporter 2) inhibitors.[2][3] Specifically, it is a well-established precursor for Empagliflozin, a medication widely prescribed for the management of type 2 diabetes.[2][3][] The diarylmethane scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[5][6][7] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and pivotal role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is paramount for process development and optimization. This compound is a white to off-white solid at room temperature.[8] Its chemical structure features a central ketone group bridging a 5-bromo-2-chlorophenyl ring and a 4-fluorophenyl ring. This specific arrangement of halogen substituents is crucial for its subsequent chemical transformations into the final API.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone | PubChem[9] |